molecular formula C18H28N2O3 B3027166 tert-Butyl 4-(3-methoxybenzylamino)piperidine-1-carboxylate CAS No. 1233958-38-7

tert-Butyl 4-(3-methoxybenzylamino)piperidine-1-carboxylate

Cat. No.: B3027166
CAS No.: 1233958-38-7
M. Wt: 320.4
InChI Key: BIFDRMKMOMFVCU-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-methoxybenzylamino)piperidine-1-carboxylate is a versatile chemical compound with a molecular formula of C18H28N2O3 and a molecular weight of 320.43 g/mol . This compound is known for its unique properties and finds applications in various scientific research fields.

Preparation Methods

The synthesis of tert-Butyl 4-(3-methoxybenzylamino)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(3-methoxybenzylamino)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-(3-methoxybenzylamino)piperidine-1-carboxylate is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-methoxybenzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 4-(3-methoxybenzylamino)piperidine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its methoxybenzylamino group, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

tert-butyl 4-[(3-methoxyphenyl)methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)20-10-8-15(9-11-20)19-13-14-6-5-7-16(12-14)22-4/h5-7,12,15,19H,8-11,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFDRMKMOMFVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601142209
Record name 1,1-Dimethylethyl 4-[[(3-methoxyphenyl)methyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233958-38-7
Record name 1,1-Dimethylethyl 4-[[(3-methoxyphenyl)methyl]amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233958-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[[(3-methoxyphenyl)methyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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